REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([NH:7]C(=O)[C:3]=12)=[O:6].Br[CH2:14][CH2:15][O:16][C:17](=[O:19])[CH3:18].[C:20](=[O:23])([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:15]([O:16][C:17](=[O:19])[CH2:18][N:7]1[C:5](=[O:6])[C:4]2[C:10](=[CH:11][CH:12]=[C:2]([Br:1])[CH:3]=2)[C:20]1=[O:23])[CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
BrCCOC(C)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
64.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting suspension
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
Filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C(C2=CC=C(C=C2C1=O)Br)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 154 mmol | |
AMOUNT: MASS | 48.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |